Acétochlore

Vue d'ensemble

Description

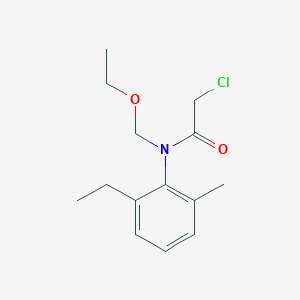

L’acétochlore est un herbicide sélectif pré-émergent appartenant à la classe des herbicides chloroacétanilides. Il a été développé par Monsanto Company et Zeneca au début des années 1970. L’this compound est principalement utilisé pour lutter contre les graminées annuelles et les mauvaises herbes à feuilles larges dans des cultures telles que le maïs, le soja et les arachides. Sa formule chimique est C₁₄H₂₀ClNO₂ , et sa masse molaire est de 269,77 g/mol .

Applications De Recherche Scientifique

L’acétochlore a plusieurs applications en recherche scientifique, notamment:

Chimie: L’this compound est utilisé comme composé modèle pour étudier le devenir environnemental et la dégradation des herbicides chloroacétanilides.

Biologie: La recherche sur les effets de l’this compound sur les organismes non ciblés, tels que les microbes du sol et la vie aquatique, permet de comprendre son impact écologique.

Mécanisme D'action

L’acétochlore inhibe l’enzyme élongase et les enzymes de cyclisation impliquées dans la voie des gibbérellines. Cette inhibition perturbe la synthèse des acides gras à très longue chaîne, qui sont essentiels à l’intégrité et à la fonction de la membrane cellulaire. En conséquence, l’this compound empêche la croissance des plantules de mauvaises herbes en inhibant la division et l’élongation cellulaires .

Méthodes De Préparation

L’acétochlore est synthétisé par un processus en deux étapes à partir de la 2-éthyl-6-méthylaniline. La première étape consiste à faire réagir la 2-éthyl-6-méthylaniline avec le chlorure de chloroacétyle pour former un intermédiaire anilide. Cet intermédiaire est ensuite traité avec de l’éther chlorométhylique et de l’hydroxyde de sodium pour produire de l’this compound .

Méthodes de production industrielle:

Étape 1: La 2-éthyl-6-méthylaniline réagit avec le chlorure de chloroacétyle pour former un intermédiaire anilide.

Étape 2: L’intermédiaire anilide est traité avec de l’éther chlorométhylique et de l’hydroxyde de sodium pour produire de l’this compound

Analyse Des Réactions Chimiques

L’acétochlore subit diverses réactions chimiques, notamment:

Oxydation: L’this compound peut être oxydé pour former divers métabolites. Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction: Les réactions de réduction peuvent convertir l’this compound en ses dérivés aminés correspondants. Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.

Réactifs et conditions courants:

Oxydation: Peroxyde d’hydrogène, permanganate de potassium.

Réduction: Borohydrure de sodium.

Substitution: Ions hydroxyde, amines.

Principaux produits formés:

- Les produits d’oxydation comprennent divers métabolites.

- Les produits de réduction comprennent les dérivés aminés.

- Les produits de substitution dépendent du nucléophile utilisé .

Comparaison Avec Des Composés Similaires

L’acétochlore est souvent comparé à d’autres herbicides chloroacétanilides, tels que l’alachlore, le métolachlore et le diméthénamide. Ces composés partagent des mécanismes d’action similaires mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Composés similaires:

Alachlore: Utilisé pour lutter contre les graminées annuelles et les mauvaises herbes à feuilles larges dans des cultures comme le maïs et le soja. Il a un mode d’action similaire mais diffère par sa structure chimique.

Métolachlore: Un autre herbicide chloroacétanilide utilisé pour la lutte pré-émergente contre les graminées et les mauvaises herbes à feuilles larges. Il est connu pour son efficacité à lutter contre une large gamme d’espèces de mauvaises herbes.

Diméthénamide: Utilisé pour lutter contre les graminées et les mauvaises herbes à feuilles larges dans des cultures telles que le maïs, le soja et les arachides.

Unicité de l’this compound:

- L’this compound est particulièrement efficace pour lutter contre certaines espèces de mauvaises herbes résistantes à d’autres herbicides.

- Il a une demi-vie relativement longue, ce qui le rend efficace pour une lutte prolongée contre les mauvaises herbes.

- L’inhibition spécifique de l’élongase et des enzymes de cyclisation par l’this compound le distingue des autres herbicides ayant des modes d’action différents .

Activité Biologique

Acetochlor is a widely used herbicide primarily for controlling annual grasses and broadleaf weeds in crops such as corn and soybeans. Its biological activity extends beyond herbicidal properties, influencing various biological systems, including microbial communities and animal physiology. This article explores the biological effects of acetochlor, focusing on its impact on microbial diversity, effects on wildlife, and potential health implications.

Microbial Impact

Recent studies have highlighted the effects of acetochlor on microbial communities in aquatic environments. A notable study published in Nature examined the herbicide's impact on freshwater heterotrophic bacteria. The findings indicated that:

- Community Structure : Acetochlor exposure altered the community structure of bacteria, with significant reductions in community complexity at higher concentrations (500 μg/l) compared to controls .

- Functional Diversity : Interestingly, while total bacterial counts decreased, functional diversity increased as indicated by the number of carbon sources utilized by the microbial community .

Data Table: Effects of Acetochlor on Bacterial Communities

| Concentration (μg/l) | Total Bacteria Count (mean ± SE) | Functional Diversity (carbon sources) |

|---|---|---|

| Control | 2.5 x 10^6 ± 0.1 x 10^6 | 5 |

| 1 | 2.4 x 10^6 ± 0.1 x 10^6 | 6 |

| 5 | 2.3 x 10^6 ± 0.1 x 10^6 | 7 |

| 50 | 1.8 x 10^6 ± 0.2 x 10^6 | 8 |

| 100 | 1.5 x 10^6 ± 0.2 x 10^6 | 9 |

| 500 | 0.9 x 10^6 ± 0.3 x 10^6 | 4 |

Effects on Wildlife

Acetochlor's biological activity extends to wildlife, particularly avian species like Japanese quail. A recent study assessed the impact of acetochlor on quail exposed to varying doses:

- Behavioral Changes : Quails receiving higher doses (30 and 40 mg/kg) showed reduced crowing frequency and foam production, indicating potential neurotoxic effects .

- Physiological Effects : Significant reductions in body weight and feed intake were observed in groups exposed to higher concentrations of acetochlor over time .

Data Table: Physiological Effects of Acetochlor on Quail

| Group | Dose (mg/kg) | Feed Intake Change (%) | Body Weight Change (%) | Red Blood Cell Count Change (%) |

|---|---|---|---|---|

| Control | - | - | - | Normal |

| Group A | 20 | No significant change | No significant change | No significant change |

| Group B | 30 | -15% | -10% | -25% |

| Group C | 40 | -20% | -15% | -30% |

Health Implications

The health implications of acetochlor exposure have been a topic of concern, particularly regarding its potential carcinogenic effects and its impact on human health. Research has shown associations between acetochlor levels in umbilical cord blood and low birth weight in infants from agricultural areas . Additionally, studies have indicated that acetochlor may possess mutagenic properties, raising concerns about its long-term safety for humans .

Summary of Health Findings

- Carcinogenic Potential : Evidence suggests that acetochlor may exhibit both antithyroid and mutagenic activities, necessitating further research to clarify these risks .

- Human Exposure Studies : Epidemiological studies have linked agricultural exposure to increased cancer incidence among pesticide applicators, although results vary based on exposure duration and intensity .

Propriétés

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023848 | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>93 °C (tag closed cup) | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |

CAS No. |

34256-82-1 | |

| Record name | Acetochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.6 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of acetochlor?

A1: Acetochlor is a herbicide that primarily acts by inhibiting the very-long-chain fatty acid (VLCFA) elongase enzyme. [] This enzyme is crucial for the biosynthesis of lipids, which are essential components of cell membranes. [, ]

Q2: What are the downstream effects of acetochlor's inhibition of VLCFA elongase?

A2: By inhibiting VLCFA elongase, acetochlor disrupts lipid biosynthesis, ultimately leading to the disruption of cell membrane formation and function. [, ] This disruption is particularly detrimental to emerging seedlings, making acetochlor effective as a pre-emergence herbicide. [, ]

Q3: What is the molecular formula and weight of acetochlor?

A3: The molecular formula of acetochlor is C14H20ClNO2, and its molecular weight is 269.77 g/mol.

Q4: Does the formulation of acetochlor affect its efficacy?

A4: Yes, research indicates that microencapsulated (ME) formulations of acetochlor tend to be less injurious to crops like rice and corn compared to emulsifiable concentrate (EC) formulations. [, , ] This difference is likely due to the controlled release mechanism of ME formulations, which can reduce the risk of immediate absorption and potential phytotoxicity. []

Q5: How does acetochlor behave in different soil types?

A5: Acetochlor's behavior in soil is influenced by factors like soil texture and organic matter content. [, , ] In general, acetochlor tends to persist longer in finer-textured soils with higher organic matter content. [, ] Its adsorption to soil components can be affected by the presence of substances like humic acid, surfactants, and fertilizers. []

Q6: Have computational methods been used to study acetochlor?

A7: Yes, computational methods like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between acetochlor's structure and its herbicidal activity. [] These methods can provide insights into the molecular interactions between acetochlor and its target enzyme, VLCFA elongase.

Q7: Are there formulation strategies to improve acetochlor's stability or delivery?

A10: Yes, microencapsulation has been explored as a formulation strategy to improve the stability and delivery of acetochlor. [, , ] This technology can help control the release of the herbicide, potentially extending its efficacy and reducing its environmental impact. []

Q8: What are the environmental concerns associated with acetochlor use?

A11: While acetochlor is not considered highly persistent in the environment, its presence has been detected in water resources, including groundwater, drainage water, and rivers. [, ] Monitoring studies have investigated its transport and fate in the environment to assess potential risks. [, ]

Q9: What are the known toxicological effects of acetochlor?

A12: Acetochlor has been classified as a "probable human carcinogen" based on animal studies. [, , ] It has also been shown to induce nasal tumors in rats at high doses. [] Studies on zebrafish larvae indicated potential endocrine-disrupting effects, particularly on the thyroid system. [] Other studies on earthworms and amphibians have highlighted the potential for acetochlor to negatively impact these organisms. [, , , ]

Q10: How does acetochlor degrade in the environment?

A13: Acetochlor degradation in soil is primarily driven by microbial activity. [, ] Studies using sterilized and non-sterile soil have demonstrated the significant role of microorganisms in breaking down the compound. [] Biodegradation pathways involve the formation of metabolites like acetochlor-ethane sulphonic acid and acetochlor-oxanilic acid. []

Q11: Are there alternative herbicides to acetochlor?

A15: Yes, several other herbicides are available with varying modes of action, including pendimethalin, pyroxasulfone, saflufenacil, S-metolachlor, atrazine, flumetsulam, dicamba, isoxaflutole/diflufenican, and mesotrione. [, , , , , , , ] The choice of herbicide often depends on factors like the target weed spectrum, crop tolerance, and resistance management considerations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.